molecular formula C9H6INO2 B1607956 4-iodo-1H-indole-2-carboxylic Acid CAS No. 383133-26-4

4-iodo-1H-indole-2-carboxylic Acid

Cat. No. B1607956
M. Wt: 287.05 g/mol
InChI Key: NTBNGNBTEWXGKN-UHFFFAOYSA-N
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Description

4-iodo-1H-indole-2-carboxylic acid, also known as IICA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature. IICA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The research on indole-2-carboxylic acid derivatives includes various synthesis techniques. For instance, a study presented a series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids synthesized from 1-Propyl-1H-indole-2-carboxylic acid, highlighting their potential for therapeutic applications (Raju et al., 2015).
  • Chemical Properties and Stability : The chemical properties and stability of indole-2-carboxylic acid and its derivatives have been extensively studied. One study discussed the stability of these compounds under various conditions, noting their reactivity at certain positions which can be exploited in synthetic applications (Murakami, 1987).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, making them candidates for further exploration in developing potent lead compounds in medicinal chemistry (Raju et al., 2015).
  • Bioactive Compound Synthesis : The synthesis of various indole-2-carboxylic acid derivatives has attractedconsiderable attention for their potential therapeutic applications. This includes the preparation of indole-2-carboxylic acid esters through a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process from 2-halo aryl aldehydes or ketones, demonstrating the versatility of these compounds in pharmaceutical research (Cai et al., 2009).

Analytical and Spectroscopic Analysis

  • Structural Analysis : The crystal and molecular structures of indole-2-carboxylic acid have been determined using techniques like single crystal X-ray diffraction and infrared spectroscopy. Such studies are crucial for understanding the detailed molecular configuration of these compounds (Morzyk-Ociepa et al., 2004).
  • Separation and Quantification : Techniques for the separation and quantification of derivatives of indole-2-carboxylic acid have been developed. For instance, a study described a method for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid, a key material in synthesizing certain pharmaceuticals (Vali et al., 2012).

Applications in Synthesis of Other Compounds

  • Synthetic Intermediates : 4-Benzyloxyindole-2-carboxylic acid hydrazide and its derivatives have been synthesized as important intermediates for the creation of a new class of pharmacologically active compounds. These studies contribute to the development of new drugs and therapies (Jain et al., 2005).

properties

IUPAC Name

4-iodo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNGNBTEWXGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365709
Record name 4-iodo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1H-indole-2-carboxylic Acid

CAS RN

383133-26-4
Record name 4-iodo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Baqi, T Pillaiyar, A Abdelrahman… - Journal of Medicinal …, 2018 - ACS Publications
The orphan receptor GPR17 may be a novel drug target for inflammatory diseases. 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951, 1) was previously …
Number of citations: 21 pubs.acs.org
Y Baqi, S Alshaibani, K Ritter, A Abdelrahman… - academia.edu
The orphan G protein-coupled receptor GPR17 was shown to be involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury …
Number of citations: 2 www.academia.edu

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